LDL-C Reduction in HoFH: Mipomersen vs. Lomitapide
Mipomersen achieves a placebo-adjusted LDL-C reduction of 25% in patients with HoFH on maximally tolerated lipid-lowering therapy, as demonstrated in its pivotal double-blind, placebo-controlled phase 3 registration trial [1]. In contrast, the oral MTP inhibitor lomitapide achieves a 50% mean LDL-C reduction in its single-arm, open-label registration study [2]. While the absolute percentage reduction with lomitapide is numerically greater, it is essential to note the differences in trial design: mipomersen's data derive from a double-blind, placebo-controlled setting (placebo-adjusted reduction of 22% [25% vs. 3% placebo]), whereas lomitapide's data are from an open-label study without a concurrent placebo control. In a subsequent cross-study analysis, lomitapide was reported to reduce LDL-C by 50%, while mipomersen reduced LDL-C by approximately 25% [3].
| Evidence Dimension | Mean LDL-C reduction from baseline in HoFH patients on background lipid-lowering therapy |
|---|---|
| Target Compound Data | 25% reduction (placebo-adjusted) |
| Comparator Or Baseline | Lomitapide: 50% reduction (single-arm, open-label); Placebo: 3% reduction |
| Quantified Difference | Mipomersen: 25% vs. placebo 3% (Δ 22%); Lomitapide: 50% reduction (no placebo control) |
| Conditions | HoFH patients; mipomersen 200 mg SC weekly for 26 weeks in double-blind, placebo-controlled trial; lomitapide in single-arm open-label trial |
Why This Matters
This comparison informs procurement decisions by quantifying the magnitude of LDL-C lowering expected with each agent under different trial conditions, highlighting the need to consider study design when interpreting efficacy data.
- [1] Raal FJ, Santos RD, Blom DJ, et al. Mipomersen, an apolipoprotein B synthesis inhibitor, for lowering of LDL cholesterol concentrations in patients with homozygous familial hypercholesterolaemia: a randomised, double-blind, placebo-controlled trial. Lancet. 2010;375(9719):998-1006. View Source
- [2] Cuchel M, Meagher EA, du Toit Theron H, et al. Efficacy and safety of a microsomal triglyceride transfer protein inhibitor in patients with homozygous familial hypercholesterolaemia: a single-arm, open-label, phase 3 study. Lancet. 2013;381(9860):40-46. View Source
- [3] Blom DJ, Raal FJ, Santos RD, Marais AD. Lomitapide and Mipomersen-Inhibiting Microsomal Triglyceride Transfer Protein (MTP) and apoB100 Synthesis. Curr Atheroscler Rep. 2019;21(12):48. View Source
